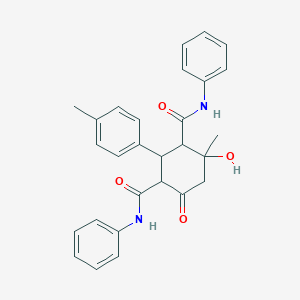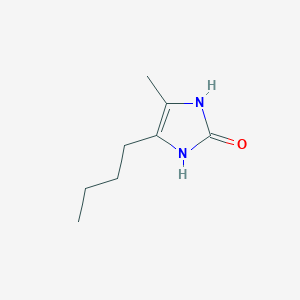![molecular formula C27H25N7O2 B10870501 2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870501.png)
2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione involves multiple steps, each requiring specific reaction conditions and reagentsKey reagents used in these steps include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation under appropriate conditions, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, affecting specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridylmethyl group, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.
Medicine: Its potential therapeutic properties are being investigated, particularly in the context of anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that are crucial for various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved often include inhibition of enzyme activity or interference with receptor-ligand interactions .
Comparison with Similar Compounds
When compared to similar compounds, 2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds include:
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrrolo[3,2-E]pyrimidine derivatives: Often explored for their potential in medicinal chemistry.
Isoindole derivatives: Used in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C27H25N7O2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[1-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-2-methylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H25N7O2/c1-15(2)22(34-26(35)19-7-5-6-8-20(19)27(34)36)23-30-25-21-16(3)17(4)32(13-18-9-11-28-12-10-18)24(21)29-14-33(25)31-23/h5-12,14-15,22H,13H2,1-4H3 |
InChI Key |
CBTRIPOXGLOTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(C(C)C)N4C(=O)C5=CC=CC=C5C4=O)CC6=CC=NC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10870421.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone](/img/structure/B10870424.png)
![(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate](/img/structure/B10870429.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870432.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870441.png)


![N-(3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10870452.png)
![2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B10870454.png)
![Methyl 3-({[(4-methylphenyl)sulfonyl]acetyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B10870462.png)
![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870466.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870472.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10870476.png)
![8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-nitrophenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10870484.png)
